molecular formula C16H16N2O4S B5641905 1-(3,4-dimethoxyphenyl)sulfonyl-2-methylbenzimidazole

1-(3,4-dimethoxyphenyl)sulfonyl-2-methylbenzimidazole

Cat. No.: B5641905
M. Wt: 332.4 g/mol
InChI Key: KYEYVLNZTJUDST-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)sulfonyl-2-methylbenzimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a 3,4-dimethoxyphenylsulfonyl group and a methyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)sulfonyl-2-methylbenzimidazole typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-methylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)sulfonyl-2-methylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide intermediates.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)sulfonyl-2-methylbenzimidazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)sulfonyl-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxyphenyl)sulfonyl-2-methyl-1H-imidazole: Shares a similar core structure but with an imidazole ring instead of a benzimidazole ring.

    SR 49059: A compound with a similar sulfonyl group but different overall structure and biological activity.

Uniqueness

1-(3,4-dimethoxyphenyl)sulfonyl-2-methylbenzimidazole is unique due to its specific substitution pattern and the presence of both a benzimidazole ring and a sulfonyl group

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-17-13-6-4-5-7-14(13)18(11)23(19,20)12-8-9-15(21-2)16(10-12)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEYVLNZTJUDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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